Methanethiosulfonate Spin Label

Description

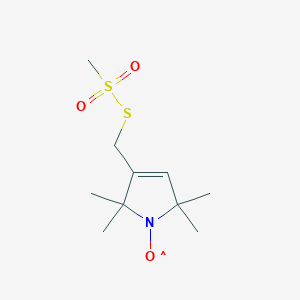

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZPGYFBZHBAQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction to Methanethiosulfonate (MTS) Spin Labels

An in-depth technical guide on Methanethiosulfonate (MTS) spin labels for researchers, scientists, and drug development professionals.

Methanethiosulfonate (MTS) spin labels are paramagnetic molecules that are instrumental in the field of structural biology. They are a cornerstone of a powerful biophysical technique known as site-directed spin labeling (SDSL). This approach allows for the precise measurement of distances within and between biomolecules, providing invaluable insights into their structure, dynamics, and interactions.

The most commonly used MTS spin label is S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate, often abbreviated as MTSSL.[1][2][3] This reagent is highly specific for cysteine residues, enabling researchers to introduce a paramagnetic probe at a desired location within a protein or other biomolecule.[1][2][3]

The unpaired electron of the nitroxide radical in the spin label serves as a reporter group. When analyzed using Electron Paramagnetic Resonance (EPR) spectroscopy, the properties of this unpaired electron provide detailed information about the local environment of the spin label.[4] By introducing two spin labels at different sites, the distance between them can be measured, revealing crucial information about the three-dimensional structure of the molecule. This technique is particularly powerful for studying large and complex systems, such as membrane proteins, that are often challenging to analyze with other structural biology methods.[2]

Chemical Structure and Reaction Mechanism

The effectiveness of MTS spin labels lies in their specific and efficient reaction with cysteine residues. This specificity is conferred by the methanethiosulfonate group, which readily reacts with the thiol group of a cysteine to form a stable disulfide bond.[1]

The reaction proceeds via a nucleophilic attack of the thiolate anion of the cysteine on the sulfur atom of the methanethiosulfonate group. This results in the formation of a disulfide bond between the spin label and the protein, with the release of methanesulfinate as a leaving group.[1] The resulting linkage is robust, ensuring that the spin label remains attached to the protein throughout the course of the experiment.[1]

The core of the MTSSL molecule is a pyrroline ring containing a nitroxide radical. The unpaired electron in this radical is stabilized by the four methyl groups surrounding it, which provides the spin label with its characteristic stability.[1]

Experimental Protocols

The successful application of MTS spin labeling relies on a series of well-defined experimental steps. The following provides a general overview of the key methodologies involved.

Site-Directed Mutagenesis

The first step in an SDSL experiment is to introduce a cysteine residue at the desired position within the protein of interest. This is typically achieved using standard molecular biology techniques, such as site-directed mutagenesis of the gene encoding the protein.[5] It is crucial to ensure that the introduced cysteine does not disrupt the native structure or function of the protein.

Protein Expression and Purification

Once the cysteine mutant has been generated, the protein is expressed in a suitable host system, such as E. coli, and then purified to homogeneity using standard chromatography techniques.[5] It is important to maintain a reducing environment during purification to prevent the oxidation of the introduced cysteine residue.

Spin Labeling Reaction

The purified protein is then incubated with the MTS spin label. The labeling reaction is typically carried out in a suitable buffer at a slightly basic pH to ensure that the cysteine thiol is in its more reactive thiolate form. The reaction is usually allowed to proceed for several hours at room temperature or overnight at 4°C.

Removal of Unreacted Spin Label

After the labeling reaction is complete, it is essential to remove any unreacted spin label. This is typically achieved by dialysis, size-exclusion chromatography, or spin filtration. The efficiency of the labeling reaction can be assessed using mass spectrometry, which will show an increase in the molecular weight of the protein corresponding to the mass of the attached spin label (approximately 184.3 daltons for MTSSL).[1][6]

Electron Paramagnetic Resonance (EPR) Spectroscopy

The final step is to analyze the spin-labeled protein using EPR spectroscopy. The sample is typically frozen to restrict the motion of the spin label, and the EPR spectrum is recorded. The shape of the EPR spectrum provides information about the mobility of the spin label, which in turn reflects the local environment of the labeled site.

For distance measurements, a technique called Double Electron-Electron Resonance (DEER) or Pulsed Electron Double Resonance (PELDOR) is used.[7] This technique measures the dipolar coupling between two spin labels, which is dependent on the distance between them. These measurements can provide distance information up to approximately 80 Å.[7]

Quantitative Data Summary

The following table summarizes key quantitative data associated with MTS spin labeling.

| Parameter | Value | Reference |

| Molecular Weight of MTSSL | 264.4 g/mol | [2] |

| Mass Added to Protein by MTSSL | 184.3 Da | [1] |

| Typical Labeling Concentration | 10-20 fold molar excess of spin label to protein | |

| Typical Incubation Time | 1-12 hours | |

| Typical Incubation Temperature | 4-25 °C | |

| Distance Measurement Range (DEER/PELDOR) | ~15-80 Å | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow of an SDSL experiment and a conceptual signaling pathway that can be studied using this technique.

References

- 1. MTSL - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. biologie.uni-osnabrueck.de [biologie.uni-osnabrueck.de]

- 5. google.com [google.com]

- 6. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The MethaneThiosulfonate Spin Label (MTSL): A Technical Guide to Structure and Application in Probing Biomolecular Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methanethiosulfonate spin label (MTSL) is a small, cysteine-reactive nitroxide compound that has become an indispensable tool in the field of molecular biophysics. Its paramagnetic nature, combined with its specific reactivity, allows for its introduction at precise locations within a protein or other biomolecule. This site-directed spin labeling (SDSL) approach, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, provides powerful insights into the structure, dynamics, and conformational changes of biomolecules that are often inaccessible to other structural biology techniques. This technical guide provides an in-depth overview of the structure of MTSL, detailed experimental protocols for its use, and its application in elucidating complex biological signaling pathways.

Core Structure of MTSL and the R1 Side Chain

MTSL, chemically known as S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate, is a bifunctional molecule. It comprises a stable nitroxide radical housed within a five-membered pyrroline ring and a reactive methanethiosulfonate group. The nitroxide radical contains an unpaired electron, making it paramagnetic and thus detectable by EPR spectroscopy. The methanethiosulfonate group reacts specifically with the thiol group of cysteine residues, forming a disulfide bond and tethering the nitroxide label to the protein backbone.[1] This reaction results in the formation of the "R1" side chain at the cysteine position. The relatively small size and flexibility of the MTSL moiety minimize perturbations to the native protein structure.[2]

Structural Parameters of the MTSL-Cysteine Adduct (R1 Side Chain)

The precise geometry of the MTSL label once attached to a protein is crucial for interpreting EPR data. The following tables summarize the bond lengths and angles of the MTSL moiety after its reaction with a cysteine residue, derived from the high-resolution crystal structure of MTSL-tagged CylR2 (PDB ID: 2XIU).[3][4][5]

Table 1: Bond Lengths in the MTSL-Cysteine Adduct (R1 Side Chain)

| Atom 1 | Atom 2 | Bond Length (Å) |

| C | C | 1.52 |

| C | N | 1.48 |

| C | O | 1.28 |

| C | S | 1.81 |

| S | S | 2.04 |

Table 2: Bond Angles in the MTSL-Cysteine Adduct (R1 Side Chain)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C | C | C | 104.1 |

| C | N | C | 112.5 |

| C | C | N | 110.8 |

| C | C | S | 114.7 |

| C | S | S | 103.2 |

Experimental Protocols

Site-directed spin labeling using MTSL followed by EPR analysis involves a multi-step process. The following is a generalized, comprehensive protocol.

Protein Preparation and Site-Directed Mutagenesis

The foundational step of an SDSL experiment is the genetic modification of the protein of interest. This involves removing any non-essential native cysteine residues to prevent off-target labeling and introducing a unique cysteine at the desired site for MTSL attachment.

-

Mutagenesis: Utilize a standard site-directed mutagenesis kit to introduce a cysteine codon (TGC or TGT) at the target position in the gene encoding the protein of interest. Simultaneously, mutate any solvent-accessible, non-disulfide-bonded native cysteines to a non-reactive amino acid like alanine or serine.

-

Protein Expression and Purification: Express the mutant protein in a suitable expression system (e.g., E. coli, insect, or mammalian cells) and purify it to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Spin Labeling with MTSL

The covalent attachment of MTSL to the engineered cysteine is a critical step that requires careful optimization.

-

Reduction of Cysteine: Prior to labeling, ensure the thiol group of the introduced cysteine is in a reduced state. This is typically achieved by incubating the purified protein with a 5-10 fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1-2 hours at room temperature.

-

Removal of Reducing Agent: It is imperative to remove the reducing agent before adding MTSL, as it will react with the label. This is typically done using a desalting column or through dialysis against a buffer without any reducing agent.

-

Labeling Reaction: Prepare a stock solution of MTSL (typically 10-50 mM) in a dry organic solvent like acetonitrile or dimethylformamide (DMF). Add a 10-20 fold molar excess of the MTSL stock solution to the protein solution. The reaction is typically carried out for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching and Removal of Excess Label: After the incubation period, quench any unreacted MTSL by adding a small amount of a thiol-containing compound (e.g., DTT or β-mercaptoethanol). Remove the excess, unreacted MTSL from the labeled protein using a desalting column or extensive dialysis.

EPR Spectroscopy

The labeled protein is then analyzed by EPR spectroscopy to obtain information about the local environment and dynamics of the spin label.

-

Sample Preparation: Concentrate the labeled protein to a suitable concentration (typically 50-200 µM) in an appropriate buffer. For continuous-wave (CW) EPR, the sample is loaded into a thin glass or quartz capillary tube.

-

CW-EPR Data Acquisition: CW-EPR spectra are recorded at room temperature to assess the mobility of the spin label. The shape of the EPR spectrum is highly sensitive to the rotational motion of the nitroxide radical. A highly mobile label gives rise to sharp spectral lines, while a restricted or immobilized label results in a broad spectrum.

-

Pulsed EPR (DEER/PELDOR): For measuring distances between two spin labels, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) or Pulsed Electron-Double Resonance (PELDOR) are employed. These experiments are typically performed at cryogenic temperatures (e.g., 77 K). The DEER experiment measures the dipolar coupling between two electron spins, which is inversely proportional to the cube of the distance between them.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for SDSL-EPR

The following diagram illustrates the general workflow for a site-directed spin labeling experiment followed by EPR analysis.

Signaling Pathway: Rhodopsin Activation

MTSL has been instrumental in elucidating the conformational changes that occur during the activation of G protein-coupled receptors (GPCRs), such as rhodopsin. Upon photoactivation, rhodopsin transitions from an inactive to an active state, which involves the movement of its transmembrane helices. By placing MTSL at specific sites, these movements can be tracked as changes in the distance between pairs of spin labels.[6][7]

The following diagram illustrates the light-induced activation of rhodopsin and the associated conformational changes in transmembrane helix 6 (TM6) as detected by MTSL-based DEER spectroscopy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. EPR Spectroscopy Shows a Microtubule-Dependent Conformational Change in the Kinesin Switch 1 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoactivated conformational changes in rhodopsin: a time-resolved spin label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

An In-depth Technical Guide to the Synthesis and Purification of MTSSL for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate (MTSSL), a critical reagent for site-directed spin labeling (SDSL) in structural biology and drug development. The methodologies detailed herein are compiled from established chemical literature, offering a robust framework for the production of high-purity MTSSL.

Introduction

MTSSL is a paramagnetic nitroxide spin label widely employed to probe protein structure, dynamics, and interactions.[1][2] Its paramount utility lies in its ability to be site-specifically incorporated into protein structures via covalent linkage to cysteine residues. The subsequent analysis of the spin-labeled protein by electron paramagnetic resonance (EPR) spectroscopy provides invaluable insights into the local environment and conformational changes of the protein. This guide outlines a reliable synthetic pathway to MTSSL and the subsequent purification strategies essential for obtaining a reagent of high purity, a prerequisite for reproducible and accurate EPR studies.

Synthesis of MTSSL: A Multi-step Approach

The synthesis of MTSSL is a multi-step process that begins with the commercially available 3-formyl-2,2,5,5-tetramethyl-1-oxypyrroline. The overall synthetic scheme involves the reduction of the aldehyde to a primary alcohol, followed by activation of the alcohol as a mesylate, and finally, nucleophilic substitution with sodium methanethiosulfonate.

Step 1: Reduction of 3-formyl-2,2,5,5-tetramethyl-1-oxypyrroline

The initial step involves the reduction of the aldehyde functionality of 3-formyl-2,2,5,5-tetramethyl-1-oxypyrroline to the corresponding alcohol, 3-hydroxymethyl-2,2,5,5-tetramethyl-1-oxypyrroline. This transformation is typically achieved using a mild reducing agent to avoid reduction of the nitroxide radical.

Experimental Protocol:

-

Materials: 3-formyl-2,2,5,5-tetramethyl-1-oxypyrroline, Sodium borohydride (NaBH₄), Methanol, Dichloromethane (CH₂Cl₂), Water, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve 3-formyl-2,2,5,5-tetramethyl-1-oxypyrroline in methanol in a round-bottom flask, and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 3-hydroxymethyl-2,2,5,5-tetramethyl-1-oxypyrroline.

-

Step 2: Mesylation of 3-hydroxymethyl-2,2,5,5-tetramethyl-1-oxypyrroline

The hydroxyl group of the alcohol is then activated for nucleophilic substitution by converting it into a good leaving group, typically a mesylate.

Experimental Protocol:

-

Materials: 3-hydroxymethyl-2,2,5,5-tetramethyl-1-oxypyrroline, Triethylamine (Et₃N), Methanesulfonyl chloride (MsCl), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate solution.

-

Procedure:

-

Dissolve the crude 3-hydroxymethyl-2,2,5,5-tetramethyl-1-oxypyrroline in dichloromethane and cool to 0 °C.

-

Add triethylamine to the solution.

-

Slowly add methanesulfonyl chloride to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated product.

-

Step 3: Synthesis of MTSSL

The final step involves the nucleophilic substitution of the mesylate with sodium methanethiosulfonate to yield the desired MTSSL product.

Experimental Protocol:

-

Materials: Crude mesylated intermediate, Sodium methanethiosulfonate (NaSMTS), Dimethylformamide (DMF), Dichloromethane (CH₂Cl₂), Water.

-

Procedure:

-

Dissolve the crude mesylated intermediate in dimethylformamide.

-

Add sodium methanethiosulfonate to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane.

-

Wash the combined organic extracts with water to remove residual DMF.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude MTSSL.

-

Purification of MTSSL

Purification of the crude MTSSL is crucial to remove unreacted starting materials and byproducts. A combination of column chromatography and High-Performance Liquid Chromatography (HPLC) is often employed to achieve high purity.

Silica Gel Column Chromatography

Initial purification of the crude MTSSL is typically performed using silica gel column chromatography.

Experimental Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The polarity is gradually increased to elute the MTSSL.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and pack the column.

-

Dissolve the crude MTSSL in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with the gradient of ethyl acetate in hexanes, starting with a low concentration and gradually increasing it.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure MTSSL.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure MTSSL suitable for sensitive applications, a final purification step using preparative reverse-phase HPLC is recommended.

Experimental Protocol:

-

Column: A preparative C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water is typically used.

-

Procedure:

-

Dissolve the partially purified MTSSL from column chromatography in a minimal amount of the initial mobile phase.

-

Inject the solution onto the preparative HPLC system.

-

Run a gradient of increasing acetonitrile concentration to elute the MTSSL.

-

Monitor the elution profile using a UV detector and collect the peak corresponding to MTSSL.

-

Lyophilize or carefully evaporate the solvent from the collected fraction to obtain pure MTSSL.

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of MTSSL.

Table 1: Synthesis Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Typical Reaction Time | Typical Yield (%) |

| 1 | Reduction | Sodium borohydride | Methanol | 1-2 hours | 90-95 |

| 2 | Mesylation | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 2-4 hours | 85-90 |

| 3 | Substitution | Sodium methanethiosulfonate | Dimethylformamide | 12-18 hours | 70-80 |

| Overall | - | - | - | - | 55-68 |

Table 2: Physicochemical and Spectroscopic Data of MTSSL

| Property | Value |

| Molecular Formula | C₁₀H₁₈NO₃S₂ |

| Molecular Weight | 264.39 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, δ) | ~1.3 (s, 6H), ~1.4 (s, 6H), ~2.9 (s, 3H), ~3.5 (s, 2H), ~5.7 (s, 1H) |

| ¹³C NMR (CDCl₃, δ) | ~25, ~30, ~45, ~50, ~70, ~125, ~140 |

| ESI-MS (m/z) | [M+H]⁺ calculated for C₁₀H₁₉NO₃S₂: 265.08; found: 265.1 |

Mandatory Visualizations

Synthesis Pathway of MTSSL

References

An In-Depth Technical Guide to the Methanethiosulfonate (MTS) Spin Label: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Methanethiosulfonate (MTS) spin label, most commonly (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (MTSL), is a cornerstone reagent in the field of protein structural biology. Its paramount application lies in Site-Directed Spin Labeling (SDSL), a powerful technique that, when coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, provides invaluable insights into protein structure, dynamics, and conformational changes.[1][2][3] This guide offers a comprehensive overview of the chemical properties of MTSL, detailed experimental protocols for its use, and its application in elucidating complex biological processes.

Chemical Properties of the MTS Spin Label

The utility of MTSL as a spin label is rooted in its distinct chemical features: a stable nitroxide radical that provides the paramagnetic properties necessary for EPR detection, and a reactive methanethiosulfonate group that allows for specific covalent attachment to cysteine residues in proteins.[1][4]

The Labeling Reaction: Covalent Modification of Cysteine

The primary reaction mechanism of MTSL involves the specific and efficient modification of the sulfhydryl group of a cysteine residue to form a disulfide bond, resulting in the R1 side chain.[4] This reaction is highly specific for cysteine at a neutral pH.[1]

Reaction Scheme:

References

The Core Mechanism of MTSSL-Cysteine Reaction: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the chemical mechanism, experimental protocols, and key influencing factors of the reaction between the methanethiosulfonate spin label (MTSSL) and cysteine residues. This reaction is fundamental to site-directed spin labeling (SDSL), a powerful technique for studying protein structure, dynamics, and interactions. This document is intended for researchers, scientists, and drug development professionals who utilize or plan to utilize SDSL in their work.

Introduction to MTSSL and Site-Directed Spin Labeling

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate, commonly known as MTSSL, is a highly reactive, thiol-specific paramagnetic spin label.[1] It is widely used in site-directed spin labeling (SDSL), a technique that introduces a paramagnetic center at a specific site in a protein.[1] This is typically achieved by introducing a cysteine residue at the desired location via site-directed mutagenesis, followed by covalent modification of the cysteine's thiol group with MTSSL.[2] The resulting disulfide-linked nitroxide side chain provides a sensitive probe for electron paramagnetic resonance (EPR) spectroscopy, which can yield information about the local environment, solvent accessibility, and distances between labeled sites.[3]

Table 1: Properties of MTSSL

| Property | Value | Reference |

| Full Chemical Name | S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate | [1] |

| Molecular Formula | C₁₀H₁₈NO₃S₂ | [4] |

| Molecular Weight | 264.4 g/mol | [4] |

| Purity | >98% | |

| Solubility | Soluble in water, ethanol, acetonitrile, DMSO | |

| Reactive Group | Methanethiosulfonate | [1] |

| Target Residue | Cysteine (thiol group) | [2] |

The Chemical Reaction Mechanism

The reaction between MTSSL and a cysteine residue is a thiol-disulfide exchange reaction.[5] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]

The key steps of the mechanism are as follows:

-

Deprotonation of the Cysteine Thiol: The reaction is initiated by the deprotonation of the cysteine's thiol group (-SH) to form a highly nucleophilic thiolate anion (-S⁻).[5] The concentration of the thiolate anion is pH-dependent, with higher pH values favoring its formation.[5]

-

Nucleophilic Attack: The thiolate anion acts as a nucleophile and attacks the electrophilic sulfur atom of the methanethiosulfonate group in MTSSL.[5]

-

Formation of a Disulfide Bond and Release of the Leaving Group: This attack leads to the formation of a stable disulfide bond between the cysteine residue and the nitroxide spin label. Simultaneously, the methanesulfinate (CH₃SO₂⁻) is released as a leaving group.[2]

The overall reaction can be represented as:

Protein-SH + MTSSL → Protein-S-S-Nitroxide + CH₃SO₂H

Quantitative Data and Factors Influencing the Reaction

pH Dependence

The reaction rate is highly dependent on the pH of the solution. This is because the reactive species is the thiolate anion, and its concentration is determined by the pKa of the cysteine's thiol group (typically around 8.5). At pH values below the pKa, the thiol is predominantly in its protonated form (-SH), which is a much weaker nucleophile. As the pH increases towards and above the pKa, the concentration of the more reactive thiolate anion (-S⁻) increases, leading to a significant increase in the reaction rate.[5]

Temperature Dependence

Like most chemical reactions, the rate of the MTSSL-cysteine reaction increases with temperature. The temperature dependence of the rate constant can be described by the Arrhenius equation. While specific Arrhenius parameters for the MTSSL-cysteine reaction are not available, Table 2 provides activation parameters for representative thiol-disulfide interchange reactions to offer a general understanding.

Table 2: Activation Parameters for Representative Thiol-Disulfide Interchange Reactions

| Reactants (Thiol + Disulfide) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| 2-Mercaptoethanol + Ellman's Reagent | 8.9 ± 0.4 | -16 ± 1 |

| 2-Mercaptoethanol + Oxidized Glutathione | 12.3 ± 0.6 | -14 ± 2 |

| Dithiothreitol + Ellman's Reagent | 8.3 ± 0.3 | -13 ± 1 |

| Dithiothreitol + Oxidized Glutathione | 12.1 ± 0.4 | -9 ± 1 |

Note: Data adapted from representative thiol-disulfide exchange reactions. Specific values for MTSSL with cysteine may vary.

Concentration of Reactants

The reaction follows second-order kinetics, meaning the rate is proportional to the concentrations of both the protein's cysteine residue and MTSSL.[5] In practice, to drive the reaction to completion and achieve high labeling efficiency, MTSSL is typically used in a significant molar excess (5- to 20-fold) relative to the cysteine concentration.[3]

Experimental Protocols for Site-Directed Spin Labeling

The following section outlines a generalized experimental protocol for labeling a protein with MTSSL. The specific conditions, such as concentrations, incubation times, and temperatures, may need to be optimized for the particular protein of interest.

General Workflow

Detailed Methodologies

Table 3: Typical Experimental Protocol for Protein Labeling with MTSSL

| Step | Procedure | Typical Parameters | Notes |

| 1. Protein Preparation | Purify the protein of interest containing a single cysteine residue. Ensure the protein is in a suitable buffer (e.g., phosphate or Tris buffer). | Protein concentration: 50-300 µM | The buffer should be free of primary amines if they can react with other labeling reagents, though this is not a concern for MTSSL. |

| 2. Reduction of Cysteine | Incubate the protein with a reducing agent to ensure the target cysteine's thiol group is free and not in a disulfide bond. | Dithiothreitol (DTT) at 2-10 mM. Incubate for 1-4 hours at 4°C or room temperature. | This step is crucial for efficient labeling. |

| 3. Removal of Reducing Agent | Completely remove the reducing agent from the protein solution. | Use a desalting column (e.g., PD-10), dialysis, or buffer exchange with a centrifugal concentrator. | The presence of a reducing agent will quench the MTSSL reagent. |

| 4. Preparation of MTSSL Stock Solution | Dissolve MTSSL powder in a suitable organic solvent. | 100-300 mM stock solution in acetonitrile or DMSO. | Prepare the stock solution fresh, as MTSSL can degrade over time. Protect from light. |

| 5. Labeling Reaction | Add the MTSSL stock solution to the protein solution. | Use a 5- to 20-fold molar excess of MTSSL over the protein concentration. Incubate for 2 hours to overnight at 4°C or room temperature, with gentle agitation and protected from light. | The optimal time and temperature should be determined empirically for each protein. |

| 6. Removal of Excess MTSSL | Remove the unreacted MTSSL from the labeled protein. | Use a desalting column, dialysis, or extensive buffer exchange. | This is important to avoid interference from free spin label in subsequent EPR measurements. |

| 7. Verification of Labeling | Confirm the successful labeling of the protein and determine the labeling efficiency. | Mass spectrometry (an increase of ~184 Da in mass) and/or EPR spectroscopy. | Quantitative EPR can be used to determine the concentration of the attached spin label. |

Conclusion

The reaction of MTSSL with cysteine is a robust and specific method for introducing a paramagnetic probe into a protein for EPR studies. A thorough understanding of the underlying thiol-disulfide exchange mechanism and the factors that influence the reaction rate is essential for designing and executing successful site-directed spin labeling experiments. By carefully controlling the experimental conditions, particularly pH and reactant concentrations, researchers can achieve high labeling efficiencies and obtain reliable data for elucidating protein structure and function. This guide provides the fundamental knowledge and practical protocols to aid researchers in the effective application of this powerful technique.

References

- 1. MTSL - Wikipedia [en.wikipedia.org]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (1-oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl)methanethiosulfonate | C10H18NO3S2 | CID 133628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. projects.iq.harvard.edu [projects.iq.harvard.edu]

The Genesis of Precision: A Technical History of Site-Directed Spin Labeling

An in-depth exploration of the discovery, evolution, and foundational methodologies of Site-Directed Spin Labeling (SDSL), a pivotal technique in structural biology.

Introduction

Site-Directed Spin Labeling (SDSL) has emerged as a powerful and versatile biophysical technique for investigating the structure, dynamics, and conformational changes of proteins and other biological macromolecules. By introducing a paramagnetic probe, or "spin label," at a specific site within a molecule, researchers can employ Electron Paramagnetic Resonance (EPR) spectroscopy to obtain a wealth of information that is often inaccessible to other structural biology methods. This technical guide delves into the discovery and historical development of SDSL, providing a detailed overview of the seminal experiments, the evolution of the methodology, and the key conceptual breakthroughs that have established SDSL as an indispensable tool for researchers, scientists, and drug development professionals.

The Dawn of a New Technique: From Serendipity to Specificity

The intellectual seeds of SDSL were sown in the 1960s with the pioneering work of Harden M. McConnell at Stanford University. In 1965, his laboratory first synthesized stable nitroxide free radicals, which they termed "spin labels."[1] These molecules, possessing an unpaired electron, could be attached to biomolecules, and their EPR spectra would report on their local environment and motion. Early studies involved the non-specific labeling of proteins, providing valuable but averaged information about the overall dynamics of the molecule.

The true revolution in the field came in the late 1980s and early 1990s from the laboratory of Wayne L. Hubbell at the University of California, Los Angeles (UCLA). Hubbell and his colleagues envisioned a method to introduce these spin labels at any desired position within a protein, thereby enabling a site-specific interrogation of its structure and dynamics. This vision materialized as Site-Directed Spin Labeling. The core of this innovative approach was the combination of two powerful techniques: site-directed mutagenesis and sulfhydryl-specific chemical modification.[1]

The advent of recombinant DNA technology in the 1980s provided the crucial ability to alter the genetic code of a protein at will. Hubbell's group leveraged this to introduce cysteine residues at specific locations within a protein sequence. Cysteine, with its reactive sulfhydryl group, served as a unique chemical handle for the covalent attachment of a nitroxide spin label. This targeted approach transformed spin labeling from a method providing global information to one capable of yielding high-resolution, site-specific insights.

Foundational Experiments and Key Milestones

The proof-of-principle and early applications of SDSL were demonstrated in a series of seminal publications from the Hubbell laboratory. These studies not only validated the technique but also laid the groundwork for its widespread adoption.

A landmark 1989 paper in the journal Proteins: Structure, Function, and Bioinformatics detailed the use of site-directed mutagenesis to introduce single cysteine residues into colicin E1, a bacterial toxin.[2] These engineered cysteines were then specifically labeled with a methanethiosulfonate spin label (MTSSL). The EPR spectra of the labeled proteins were sensitive to the local conformation, providing the first clear demonstration of the power of SDSL to probe protein structure at the residue level.[2]

Another pivotal study, published in Science in 1990, applied SDSL to the membrane protein bacteriorhodopsin. By systematically replacing residues with cysteine and subsequently spin-labeling them, Hubbell's team was able to map the protein's secondary structure and its orientation within the lipid bilayer. This work showcased the unique ability of SDSL to study the structure of membrane proteins in a native-like environment, a significant challenge for traditional methods like X-ray crystallography and NMR spectroscopy.

These early successes were followed by a rapid expansion of the SDSL toolbox. New spin labels with different linker lengths and rigidities were developed, and pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), were adapted to measure distances between two spin labels, providing crucial long-range structural constraints.[3][4]

Core Methodology: A Step-by-Step Guide

The experimental workflow of SDSL can be broken down into several key stages, each requiring careful execution and optimization.

Site-Directed Mutagenesis

The foundation of an SDSL experiment is the introduction of a unique cysteine residue at the desired position in the protein of interest. This is typically achieved using standard molecular biology techniques, such as PCR-based site-directed mutagenesis of the gene encoding the protein. It is often necessary to first mutate any pre-existing, non-essential cysteine residues to a non-reactive amino acid like alanine or serine to ensure the specificity of the spin labeling.

Protein Expression and Purification

The mutant protein is then expressed in a suitable host system, such as E. coli, yeast, or insect cells. Following expression, the protein is purified to homogeneity using standard chromatographic techniques. It is crucial to maintain a reducing environment during purification to prevent the oxidation of the introduced cysteine's sulfhydryl group.

Spin Labeling

The purified protein is then reacted with a sulfhydryl-specific nitroxide spin label. The most commonly used spin label is S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate (MTSSL). The reaction is typically carried out in a suitable buffer at a slightly alkaline pH (7.5-8.5) to facilitate the nucleophilic attack of the thiolate anion on the spin label.

A typical labeling protocol from the early 1990s would involve:

-

Dissolving the purified protein in a buffer such as 50 mM MOPS at pH 8.0.

-

Adding a 5- to 10-fold molar excess of the MTSSL spin label.

-

Incubating the reaction mixture for several hours to overnight at 4°C or room temperature.

-

Removing the unreacted spin label by dialysis, size-exclusion chromatography, or precipitation.

EPR Spectroscopy

The spin-labeled protein is then subjected to EPR spectroscopy. The resulting spectrum contains a wealth of information about the spin label's local environment:

-

Mobility: The lineshape of the EPR spectrum is highly sensitive to the rotational motion of the nitroxide. A spin label in a flexible, solvent-exposed region will have a sharp, three-line spectrum, while a label in a more constrained environment, such as the protein interior or a secondary structure element, will exhibit a broader spectrum.

-

Accessibility: The accessibility of the spin label to paramagnetic quenching agents, such as nickel(II) ethylenediaminediacetate (NiEDDA) or molecular oxygen, can provide information about its solvent exposure.

-

Distance Measurement: By introducing two spin labels into a protein, the distance between them can be measured using pulsed EPR techniques like DEER. The dipolar interaction between the two unpaired electrons is dependent on the inverse cube of the distance between them.[3][4]

Quantitative Data from Foundational Studies

To illustrate the quantitative power of SDSL, the following tables summarize key data from seminal publications.

| Protein | Labeled Residue | Technique | Measured Parameter | Interpretation | Reference |

| Colicin E1 | Various single Cys mutants | CW-EPR | Spectral Lineshape | Periodic changes in mobility consistent with an α-helical structure. | Todd et al., 1989[2] |

| Bacteriorhodopsin | Various single Cys mutants | CW-EPR | Accessibility to NiEDDA and O₂ | Mapping of transmembrane helices and solvent-exposed loops. | Altenbach et al., 1990 |

| T4 Lysozyme | Double Cys mutants | DEER | Inter-spin Distance | Measurement of distances between helices, validating the crystal structure. | Altenbach et al., 1993 |

| Spin Label | Reactive Group | Typical Application | Key Features |

| MTSSL | Methanethiosulfonate | Cysteine labeling | Flexible linker, widely used for mobility and accessibility studies. |

| HO-1944 | Iodoacetamide | Cysteine labeling | Longer, more flexible linker than MTSSL. |

| PROXYL-IAA | Iodoacetamide | Cysteine labeling | More rigid five-membered ring structure. |

| T-PROXYL | Maleimide | Cysteine labeling | Different reactivity profile compared to methanethiosulfonate and iodoacetamide. |

Visualizing the Workflow and Concepts

To further clarify the process and the underlying principles of SDSL, the following diagrams have been generated using the DOT language.

Caption: The experimental workflow of Site-Directed Spin Labeling (SDSL).

Caption: Information derived from the EPR spectrum of a spin-labeled protein.

Conclusion

The discovery and development of site-directed spin labeling represent a paradigm shift in the study of protein structure and function. From its conceptual origins in the synthesis of stable nitroxides to its realization through the synergy of molecular biology and magnetic resonance, SDSL has provided researchers with a unique window into the intricate world of macromolecules. The foundational experiments of the late 1980s and early 1990s not only established the feasibility of the technique but also demonstrated its broad applicability to a wide range of biological systems, particularly large and complex proteins that were intractable to other methods. Today, SDSL continues to evolve, with new labeling strategies, more sophisticated EPR techniques, and advanced data analysis methods continually pushing the boundaries of what can be learned about the dynamic machinery of life. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and history of SDSL is essential for harnessing its full potential in elucidating biological mechanisms and advancing therapeutic discovery.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Pulsed EPR Distance Measurements in Soluble Proteins by Site-directed Spin-labeling (SDSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distance measurements by continuous wave EPR spectroscopy to monitor protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Spin: An In-depth Technical Guide to Early Studies Utilizing Methanethiosulfonate (MTS) Spin Labels

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of site-directed spin labeling (SDSL) in the late 1980s and early 1990s, pioneered in the laboratory of Dr. Wayne L. Hubbell, marked a paradigm shift in the study of protein structure and dynamics.[1] At the heart of this revolution was the methanethiosulfonate (MTS) spin label, most notably (1-oxyl-2,2,5,5-tetramethyl-pyrrolinyl-3-methyl) methanethiosulfonate (MTSL). This relatively small, thiol-specific nitroxide reagent provided a powerful tool to introduce a paramagnetic probe at virtually any desired position within a protein. By monitoring the behavior of this spin label using Electron Paramagnetic Resonance (EPR) spectroscopy, researchers gained unprecedented insights into the local environment, solvent accessibility, secondary and tertiary structure, and conformational changes of proteins. This technical guide provides a comprehensive overview of the core methodologies, quantitative data from seminal studies, and the logical workflows that defined the early era of MTS spin labeling.

Core Principles of Site-Directed Spin Labeling

The foundational principle of SDSL is the specific, covalent attachment of a paramagnetic nitroxide spin label to a designated site within a protein.[1] The most commonly employed strategy involves the introduction of a unique cysteine residue at the target location via site-directed mutagenesis. The sulfhydryl group of this cysteine then serves as a reactive handle for the MTSL reagent, which forms a stable disulfide bond with the protein side chain. The unpaired electron of the nitroxide moiety acts as a reporter group, with its EPR spectrum being exquisitely sensitive to its local environment and motion.

Experimental Protocols

The following sections detail the generalized experimental protocols that were commonly employed in the early studies of MTS spin labeling, primarily drawing from the seminal work on T4 Lysozyme and bacteriorhodopsin.

Protein Expression and Purification of Cysteine-Substitution Mutants

A prerequisite for SDSL is the generation of a protein variant with a unique cysteine residue at the desired labeling site. For proteins that naturally contain cysteine residues, these must first be replaced with a non-reactive amino acid, such as serine or alanine, to prevent non-specific labeling.

-

Mutagenesis: Single cysteine codons were introduced into the gene of interest using standard site-directed mutagenesis techniques. For early studies on T4 Lysozyme, a cysteine-free version of the protein was used as the template for mutagenesis.

-

Expression: The mutant genes were typically expressed in E. coli expression systems, such as BL21(DE3).

-

Purification: Purification protocols were protein-specific. For soluble proteins like T4 Lysozyme, cation exchange chromatography was a common method. For membrane proteins like bacteriorhodopsin, a refolding and reconstitution process into lipid vesicles was necessary. It was crucial to maintain reducing conditions during purification to prevent oxidation of the introduced cysteine.

Spin Labeling with MTSL

The core of the SDSL technique is the specific reaction of MTSL with the introduced cysteine residue.

-

Removal of Reducing Agents: Prior to labeling, any reducing agents (e.g., dithiothreitol (DTT)) from the purification buffers must be removed to allow the disulfide exchange reaction to proceed. This was typically achieved by dialysis or using a desalting column.

-

Labeling Reaction: The purified protein was incubated with a molar excess of MTSL. The reaction was typically carried out at room temperature for several hours.

-

Removal of Excess Label: After the incubation period, unreacted MTSL was removed from the labeled protein, again using a desalting column or dialysis.

-

Verification of Labeling: The efficiency of the labeling reaction was often assessed using mass spectrometry, which would show a mass increase corresponding to the addition of the MTSL moiety.

EPR Spectroscopy

The final step in the experimental workflow is the acquisition of EPR spectra of the spin-labeled protein.

-

Sample Preparation: The labeled protein was concentrated to a suitable level for EPR analysis. The buffer conditions for EPR spectroscopy were chosen to maintain the protein's native structure and function.

-

Data Acquisition: Continuous wave (CW) EPR spectra were recorded at X-band frequency. Key spectral parameters, such as the lineshape, linewidth, and the hyperfine splitting, were analyzed to provide information about the spin label's mobility and environment.

-

Accessibility Measurements: To probe the solvent accessibility of the spin-labeled site, the collision frequency of the nitroxide with paramagnetic quenching agents was measured. Oxygen was used to probe accessibility to the lipid phase, while membrane-impermeant reagents like chromium oxalate were used to determine accessibility to the aqueous phase. This was achieved through power saturation EPR experiments.

Quantitative Data from Early Studies

The following tables summarize key quantitative parameters from the seminal studies on T4 Lysozyme, which served as a model system for establishing the principles of SDSL.

| Parameter | Value/Condition | Reference |

| Protein Expression & Purification | ||

| Expression System | E. coli K38 or BL21(DE3) | Mchaourab et al., 1996 |

| Purification Method | Cation Exchange Chromatography | Mchaourab et al., 1996 |

| MTSL Labeling Reaction | ||

| Molar Excess of MTSL | 10-fold | Mchaourab et al., 1996 |

| Incubation Time | 2-4 hours | Mchaourab et al., 1996 |

| Incubation Temperature | Room Temperature | Mchaourab et al., 1996 |

| EPR Spectroscopy | ||

| Spectrometer Frequency | X-band (~9.5 GHz) | Mchaourab et al., 1996 |

| Typical Protein Concentration | 0.5 - 1 mM | Borbat et al., 1997 |

Table 1: Typical Experimental Parameters from Early T4 Lysozyme Studies

| Residue Location | Side-Chain Mobility | Interpretation | Reference |

| Helix Surface (solvent-exposed) | High | Unrestricted motion, determined by backbone dynamics | Mchaourab et al., 1996 |

| Tertiary Contact Site | Restricted | Constrained motion due to interactions with neighboring side chains | Mchaourab et al., 1996 |

| Interhelical Loop | Very High | High degree of flexibility | Mchaourab et al., 1996 |

| Buried Site | Immobilized | Severely restricted motion in the protein interior | Mchaourab et al., 1996 |

Table 2: Correlation of Spin Label Mobility with Protein Structure in T4 Lysozyme

Visualizing Workflows and Pathways

Experimental Workflow for Site-Directed Spin Labeling

The following diagram illustrates the typical experimental workflow for an early SDSL study, from the initial mutagenesis to the final EPR analysis.

References

A Technical Guide to Methanethiosulfonate Spin Labeling (MTSSL) in Structural Biology

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the theoretical and practical aspects of S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate (MTSSL) in the field of structural biology. It covers the core principles of Site-Directed Spin Labeling (SDSL), detailed experimental protocols, and the application of Electron Paramagnetic Resonance (EPR) spectroscopy for determining molecular structure and dynamics.

Core Principles of MTSSL and Site-Directed Spin Labeling (SDSL)

MTSSL is a bifunctional organic compound featuring a nitroxide radical, which contains an unpaired electron, and a reactive methanethiosulfonate ester group.[1] This structure makes it an ideal tool for Site-Directed Spin Labeling (SDSL), a powerful technique for investigating protein structure, dynamics, and interactions.[2]

The fundamental principle of SDSL involves several key steps:

-

Site-Directed Mutagenesis: A cysteine residue is introduced at a specific, desired location within a protein's amino acid sequence using standard molecular biology techniques. Proteins that naturally contain multiple cysteine residues may require additional mutations to remove them, ensuring that labeling occurs only at the intended site.

-

Covalent Labeling: The MTSSL reagent is then introduced. The methanethiosulfonate group of MTSSL reacts specifically and efficiently with the thiol group (-SH) of the cysteine residue.[1] This reaction forms a stable disulfide bond, covalently tethering the nitroxide spin label to that precise location on the protein.[1][3] The nitroxide radical itself is sterically protected, making it relatively unreactive and stable under a range of experimental conditions.[1]

-

EPR Spectroscopy: The protein, now containing one or more paramagnetic "spin labels," is analyzed using Electron Paramagnetic Resonance (EPR) spectroscopy. EPR is a spectroscopic technique that specifically detects species with unpaired electrons, such as the nitroxide radical in MTSSL.[4][5] By analyzing the EPR signal, researchers can deduce information about the local environment of the label and, by extension, the protein itself.

The power of SDSL lies in its ability to provide distance measurements between two spin-labeled sites on a protein or between a spin-labeled site and another paramagnetic center. This is most commonly achieved through a pulsed EPR technique called Double Electron-Electron Resonance (DEER), also known as Pulsed Electron Double Resonance (PELDOR).[6][7] DEER measures the dipolar coupling between two unpaired electrons, which is inversely proportional to the cube of the distance between them. This allows for the precise measurement of distances, typically in the range of 1.7 to 8 nanometers (17 to 80 Å).[6]

Experimental Protocols

The successful application of MTSSL in structural biology relies on meticulous experimental procedures. The following sections outline the key steps from protein preparation to data analysis.

The initial step is to engineer the protein of interest to contain cysteine residues at the desired labeling sites.

Methodology:

-

Vector Design: A plasmid DNA vector containing the gene for the protein of interest is used.

-

Mutagenesis: Site-directed mutagenesis is performed using techniques like PCR to introduce a cysteine codon (TGC or TGT) at the target position. If the wild-type protein contains other cysteine residues that are not of interest, they should be mutated to a non-reactive amino acid like alanine or serine to prevent off-target labeling.

-

Verification: The mutated plasmid DNA is sequenced to confirm the successful introduction of the cysteine codon at the correct position and the absence of any unintended mutations.

-

Protein Expression and Purification: The verified plasmid is transformed into a suitable expression host (e.g., E. coli). The protein is then overexpressed and purified using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion). It is critical to maintain a reducing environment (e.g., by adding Dithiothreitol - DTT) during purification to prevent oxidation and disulfide bond formation of the cysteine thiol groups.

Once the purified, cysteine-mutant protein is obtained, it is labeled with MTSSL.

Methodology:

-

Removal of Reducing Agents: Prior to labeling, any reducing agents like DTT must be thoroughly removed from the protein sample. This is typically achieved by dialysis or using a desalting column against a buffer free of reducing agents.

-

MTSSL Stock Solution: Prepare a concentrated stock solution of MTSSL (e.g., 100-200 mM) in an organic solvent such as DMSO or acetonitrile.[2][8] MTSSL is sensitive to light and air, so solutions should be prepared fresh and kept protected.[8]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of MTSSL to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours or overnight at 4°C. The reaction should be performed in a buffer with a pH between 7.0 and 8.0.

-

Quenching the Reaction: The reaction can be quenched by adding a reducing agent like DTT or by proceeding directly to the next step.

-

Removal of Excess Label: It is crucial to remove any unreacted, free MTSSL from the sample, as it will contribute to the background EPR signal and interfere with data analysis.[8] This is accomplished using dialysis, size exclusion chromatography, or spin filtration.

-

Verification of Labeling: The success and efficiency of the labeling reaction can be confirmed using methods like Mass Spectrometry (to check for the mass increase of 184.3 daltons per MTSSL molecule) or by EPR spectroscopy on a small aliquot of the sample.[1]

With the spin-labeled protein prepared, the next step is to acquire EPR data to measure the distances between the labels.

Methodology:

-

Sample Preparation: The labeled protein sample is typically concentrated to a working concentration (e.g., 50-200 µM). A cryoprotectant (e.g., glycerol or sucrose) is added to the buffer to ensure the formation of a glass upon freezing, which is necessary for DEER experiments. The sample is then loaded into a thin quartz EPR tube and flash-frozen in liquid nitrogen.

-

Spectrometer Setup: The DEER experiment is performed on a pulsed EPR spectrometer. The experiment involves a four-pulse sequence applied at two different microwave frequencies.[9] One frequency (the "observer" frequency) is used to generate a spin echo, while the other (the "pump" frequency) is used to flip the spins of neighboring electrons.

-

Data Collection: The intensity of the observer echo is measured as a function of the timing of the pump pulse. The presence of dipolar coupling between the two spin labels will cause a modulation in the echo intensity. The experiment is run for several hours to accumulate a sufficient signal-to-noise ratio.

Data Presentation and Analysis

The raw DEER data is a time-domain signal showing the decay of the spin echo. This data must be processed to extract the distance distribution between the spin labels.

The raw time-domain data is processed to remove the background signal, which arises from the intermolecular interactions between spin labels on different protein molecules. This is typically done by fitting the later part of the signal to a simple exponential or polynomial function and dividing it out.

The background-corrected DEER signal is then converted into a distance distribution using a mathematical procedure, most commonly Tikhonov regularization. This analysis yields a plot showing the probability of finding a certain distance between the two spin labels.

The results from DEER experiments are often presented in tables that summarize the measured distances for different pairs of labeled sites. This allows for easy comparison and for the data to be used as constraints in protein structure modeling.

| Protein System | Labeled Residues | Mean Distance (Å) | Distribution Width (Å) | Reference |

| T4 Lysozyme | 25C / 80C | 25.1 | 3.2 | Fanucci et al. (2003) |

| T4 Lysozyme | 65C / 131C | 39.8 | 4.5 | Jeschke (2012) |

| Rhodopsin | 140C / 245C | 30.5 | 5.1 | Altenbach et al. (2008) |

| BetP | 217C / 438C | 42.0 | 6.0 | Pérez et al. (2011) |

Note: The data in this table is illustrative and represents typical values found in published literature. Distribution width refers to the full width at half maximum of the distance peak.

Visualizations

The following diagram illustrates the chemical reaction between a cysteine residue on a protein and the MTSSL spin label.

References

- 1. MTSL - Wikipedia [en.wikipedia.org]

- 2. MTSSL - Nordic Biosite [nordicbiosite.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Spin Labeling of Surface Cysteines Using a Bromoacrylaldehyde Spin Label - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PELDOR Measurements on Nitroxide-Labeled Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Methanethiosulfonate (MTS) Spin Label

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-directed spin labeling (SDSL) is a powerful technique for investigating protein structure, dynamics, and interactions.[1][2][3] This method involves the introduction of a stable nitroxide spin label, most commonly S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate (MTSL), at a specific site within a protein.[4][5] The paramagnetic properties of the spin label allow for the use of electron paramagnetic resonance (EPR) spectroscopy to probe the local environment of the labeled site.[1][3] MTSL specifically reacts with the thiol group of cysteine residues, forming a disulfide bond and resulting in the R1 side chain.[2][5][6] This application note provides a detailed protocol for labeling proteins with MTS spin labels, including protein preparation, the labeling reaction, and post-labeling purification.

Signaling Pathway and Experimental Workflow

The overall workflow for labeling a protein with an MTS spin label involves several key stages, from initial protein modification to final verification of successful labeling.

Quantitative Data Summary

Successful labeling of a target protein with MTSL is dependent on several key experimental parameters. The following table summarizes the typical quantitative data and conditions for the labeling reaction.

| Parameter | Typical Value/Range | Notes |

| Protein Concentration | 0.1 - 1.0 mg/mL (or ~10 µM - 300 µM) | Higher concentrations can sometimes be used, but solubility should be monitored.[4][7] |

| MTSL to Protein Molar Ratio | 10x - 50x molar excess | A significant excess of the spin label is used to drive the reaction to completion.[4] |

| Reducing Agent (DTT) | 10x molar excess over protein | Used to ensure the cysteine sulfhydryl group is in a reduced state and available for reaction.[4] |

| Incubation Temperature | 4°C to Room Temperature | Lower temperatures (4°C) are often used to maintain protein stability, though labeling at room temperature can be faster.[4] |

| Incubation Time | 4 hours to overnight | The optimal time can vary depending on the protein and reaction conditions.[4] |

| Mass Increase upon Labeling | ~184.3 Da to ~186 Da | The addition of the MTSL moiety to the protein results in a verifiable mass increase.[5][8] |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in labeling a protein with an MTS spin label.

Protein Preparation

a. Site-Directed Mutagenesis:

The target protein must have a unique cysteine residue at the desired labeling site.[4] If the protein contains native cysteine residues that are not the target for labeling, they should be mutated to another amino acid, such as alanine or serine. Subsequently, a single cysteine is introduced at the site of interest using standard site-directed mutagenesis techniques.[4]

b. Protein Expression and Purification:

The cysteine-mutant protein is then expressed and purified using standard chromatography techniques (e.g., affinity chromatography).[4] It is crucial to obtain a highly pure protein sample to ensure specific labeling.

c. Reduction of the Cysteine Residue:

Prior to labeling, the sulfhydryl group of the introduced cysteine must be in its reduced form.

-

Prepare a stock solution of Dithiothreitol (DTT) (e.g., 0.5 M in a suitable buffer).[7]

-

Add a 10-fold molar excess of DTT to the purified protein solution.[4]

-

Incubate the mixture at room temperature for 15 minutes with gentle agitation.[4]

-

Remove the DTT using a desalting column equilibrated with the labeling buffer.[8]

MTSL Spin Labeling Reaction

-

Prepare a stock solution of MTSL (e.g., 200 mM in a water-miscible organic solvent like DMSO or DMF).

-

Immediately before adding to the protein, dilute the MTSL stock solution in the labeling buffer (e.g., 20 mM Tris-HCl, pH 7.4-8.0).[7] The final concentration of MTSL should be in 10-50x molar excess to the protein.[4]

-

Quickly add the diluted MTSL solution to the reduced protein sample.[4] It is important to mix gently and avoid precipitation of the spin label.[4]

-

Incubate the reaction mixture at 4°C for 4 hours to overnight with gentle nutation.[4] The optimal incubation time may need to be determined empirically for each protein.

Removal of Unreacted Spin Label

Excess, unreacted spin label must be removed from the labeled protein.

a. Dialysis:

-

Transfer the labeling reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff.[4]

-

Dialyze against a large volume of buffer (e.g., 1 L) at 4°C.

-

Perform several buffer changes over a period of 24-48 hours to ensure complete removal of the free spin label.[4]

b. Desalting Column:

-

Equilibrate a desalting column (e.g., PD-10) with the desired final buffer.[8][9]

-

Apply the labeling reaction mixture to the column.

-

Collect the protein fraction as it elutes, leaving the smaller, unreacted spin label molecules behind.

Verification of Labeling

The success of the labeling reaction should be verified to confirm the covalent attachment of the MTSL to the protein.

a. Mass Spectrometry:

-

Analyze a sample of the purified, labeled protein using MALDI-TOF or electrospray ionization mass spectrometry.

-

A successful labeling reaction will result in an increase in the protein's molecular weight by approximately 184.3 to 186 Da.[5][8] The presence of a peak corresponding to the unlabeled protein can indicate incomplete labeling.

Conclusion

This protocol provides a comprehensive guide for the site-directed spin labeling of proteins with MTSL. The specific conditions, particularly incubation time and the molar ratio of MTSL to protein, may require optimization for each specific protein target. Successful and specific labeling is a prerequisite for reliable downstream analysis using EPR spectroscopy to elucidate protein structure and dynamics.

References

- 1. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Site-Directed Spin Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 3. Site-directed spin labeling - Wikipedia [en.wikipedia.org]

- 4. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTSL - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Probing the atomic structure of transient protein contacts by paramagnetic relaxation enhancement solution NMR: Transient protein structure by PRE NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Protein Dynamics: Applications of MTSSL in Research and Drug Development

Application Notes and Protocols

The study of protein dynamics is fundamental to understanding biological function and is a cornerstone of modern drug discovery. Proteins are not static entities; their functions are intrinsically linked to their conformational flexibility and dynamic transitions between different states. Site-directed spin labeling (SDSL) using the methanethiosulfonate spin label (MTSSL) has emerged as a powerful biophysical technique to investigate these intricate molecular motions. By introducing a paramagnetic probe at a specific site within a protein, researchers can employ techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and Nuclear Magnetic Resonance (NMR) to gain insights into local structure, solvent accessibility, and large-scale conformational changes.

These application notes provide an overview of the utility of MTSSL in studying protein dynamics, with a focus on its applications in basic research and drug development. Detailed protocols for key experiments are provided to guide researchers in applying this versatile technique.

I. Quantitative Analysis of Protein Dynamics

MTSSL, in conjunction with EPR spectroscopy, allows for the quantitative measurement of several parameters that describe protein dynamics. These include inter-residue distances, the rate of conformational exchange, local side-chain mobility (order parameter), and the solvent accessibility of the labeled site.

A. Inter-Residue Distance Measurements

Double Electron-Electron Resonance (DEER) spectroscopy, a pulsed EPR technique, is used to measure the distances between two MTSSL probes introduced at different sites in a protein or protein complex. These distance measurements can reveal the relative orientation of different domains and conformational changes that occur upon ligand binding or protein-protein interaction.

| Protein System | Labeled Residues | Technique | Measured Distance (Å) | Reference |

| T4 Lysozyme | 65, 80 | DEER | 26.5 | [1] |

| T4 Lysozyme | 116, 131 | DEER | 19.0 | [1] |

| KCNE1 | Multiple pairs | DEER | 20-80 | [2] |

| HIV-1 Protease | Multiple pairs | DEER | 15-80 | [3] |

B. Conformational Exchange Dynamics

Line shape analysis of continuous-wave (CW) EPR spectra can provide information on the rates of conformational exchange between different states of a protein. This is particularly useful for studying dynamic processes such as enzyme catalysis and receptor activation.

| Protein System | Labeled Residue | Exchange Rate (s⁻¹) | Technique |

| Adenylate Kinase | Multiple sites | 10³ - 10⁵ | CW-EPR Line Shape Analysis |

| Rhodopsin | Multiple sites | 10⁴ - 10⁶ | CW-EPR Line Shape Analysis |

C. Side-Chain Mobility and Order Parameters

The mobility of the MTSSL side chain, as reflected in the CW-EPR spectrum, provides information about the local protein environment. This mobility can be quantified using an order parameter (S²), where a value of 1 indicates a completely rigid environment and 0 represents unrestricted motion.

| Protein | Labeled Residue | Order Parameter (S²) |

| Ubiquitin | Multiple sites | 0.6 - 0.9 |

| T4 Lysozyme | Surface-exposed helix | ~0.7 |

| T4 Lysozyme | Buried site | >0.9 |

D. Solvent Accessibility

The accessibility of the MTSSL probe to solvent molecules can be determined by measuring the relaxation enhancement induced by paramagnetic reagents such as NiEDDA. This provides information on whether a labeled residue is on the protein surface or buried within the protein core.

| Protein | Labeled Residue | Solvent Accessibility Parameter (Π) |

| T4 Lysozyme | Surface-exposed | High |

| T4 Lysozyme | Buried | Low |

| Annexin B12 | Membrane-bound | Varies with depth of insertion |

II. Experimental Protocols

A. Protocol 1: Site-Directed Mutagenesis for Cysteine Introduction

This protocol describes a general method for introducing a cysteine codon at a desired position in a plasmid encoding the protein of interest.

Materials:

-

Plasmid DNA containing the gene of interest

-

Mutagenic primers (forward and reverse) containing the desired cysteine codon

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., DH5α)

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design forward and reverse primers (~25-45 bases) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C and a GC content of at least 40%.

-

PCR Amplification:

-

Set up a PCR reaction containing plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.

-

A final extension step ensures completion of the reaction.

-

-

DpnI Digestion: Add DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental methylated plasmid DNA, leaving the newly synthesized mutated plasmid.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Verification: Pick individual colonies, grow overnight cultures, and isolate plasmid DNA. Verify the desired mutation by DNA sequencing.

B. Protocol 2: MTSSL Labeling of Cysteine-Containing Proteins

This protocol outlines the steps for covalently attaching MTSSL to a purified protein containing a single cysteine residue.

Materials:

-

Purified, cysteine-containing protein in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.4)

-

MTSSL (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate)

-

Dimethyl sulfoxide (DMSO) or acetonitrile to dissolve MTSSL

-

Dithiothreitol (DTT)

-

Size-exclusion chromatography column or dialysis membrane to remove excess label

Procedure:

-

Protein Preparation:

-

Ensure the purified protein is in a DTT-free buffer. If DTT was used during purification, it must be removed by dialysis or buffer exchange.

-

The protein concentration should be in the range of 50-200 µM.

-

-

Reduction of Cysteine: Add a 10-fold molar excess of DTT to the protein solution and incubate for 30 minutes at room temperature to ensure the cysteine residue is in its reduced state. Remove the DTT by buffer exchange.

-

MTSSL Stock Solution: Prepare a 100-200 mM stock solution of MTSSL in anhydrous DMSO or acetonitrile.

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the MTSSL stock solution to the protein solution.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time and temperature may need to be determined empirically for each protein.

-

-

Removal of Excess Label: Remove unreacted MTSSL by size-exclusion chromatography or extensive dialysis against the desired buffer.

-

Verification of Labeling:

-

Confirm labeling efficiency using mass spectrometry (the mass of the protein should increase by approximately 185 Da per MTSSL molecule).

-

CW-EPR spectroscopy can also be used to confirm the presence of the spin label.

-

C. Protocol 3: EPR Spectroscopy for Protein Dynamics

This protocol provides a general outline for acquiring CW-EPR and DEER spectra of MTSSL-labeled proteins.

Materials:

-

MTSSL-labeled protein sample (typically 20-100 µM)

-

EPR spectrometer equipped with a suitable resonator (for CW-EPR) and pulse capabilities (for DEER)

-

Cryoprotectant (e.g., glycerol or sucrose) for low-temperature measurements

CW-EPR Spectroscopy:

-

Sample Preparation: Load the protein sample into a quartz capillary tube.

-

Data Acquisition:

-

Record spectra at room temperature to assess spin label mobility.

-

Typical parameters include a microwave frequency of ~9.5 GHz (X-band), a microwave power of ~10-20 mW, a modulation frequency of 100 kHz, and a modulation amplitude of ~1-2 G.

-

-

Data Analysis: Analyze the spectral line shape to determine the mobility of the spin label and to detect conformational exchange.

DEER Spectroscopy:

-

Sample Preparation: Flash-freeze the protein sample in the presence of a cryoprotectant (typically 20-30% v/v glycerol) to form a glass.

-

Data Acquisition:

-

Perform the four-pulse DEER experiment at low temperatures (typically 50-80 K).

-

The experiment involves a pump pulse at one frequency and observer pulses at a different frequency within the nitroxide EPR spectrum.

-

-